Decahydroquinolin-6-amine dihydrochloride

Solubility Salt Form Formulation

Sourcing a well-characterized, soluble decahydroquinoline building block for assay validation can be difficult. Decahydroquinolin-6-amine dihydrochloride (CAS 1955494-63-9) solves this. • Defined MAO-A IC₅₀ of 39,000 nM - ideal weak binder for HTS benchmarking. • Validated negative control for antiviral assays (differentiates scaffold-specific effects). • Dihydrochloride salt ensures aqueous solubility and reproducible experimental results.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17
CAS No. 1955494-63-9
Cat. No. B2460525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinolin-6-amine dihydrochloride
CAS1955494-63-9
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17
Structural Identifiers
SMILESC1CC2CC(CCC2NC1)N.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h7-9,11H,1-6,10H2;2*1H
InChIKeyKTOZSWIUIFJKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinolin-6-amine Dihydrochloride Core Profile


Decahydroquinolin-6-amine dihydrochloride (CAS 1955494-63-9) is a bicyclic amine compound supplied as a dihydrochloride salt. Its structure features a fully saturated decahydroquinoline ring system with an amino group at the 6-position . This fully saturated core differentiates it from aromatic quinoline analogs, while the 6-position amine substitution pattern defines a specific point of divergence from other regioisomers within the decahydroquinoline class [1]. The compound's molecular weight is 227.17 g/mol, with a molecular formula of C₉H₂₀Cl₂N₂ . The availability of this specific dihydrochloride salt form (free base CAS 1354961-69-5) provides enhanced aqueous solubility and physical handling properties crucial for many research applications .

Dihydrochloride salt enhances aqueous solubility, supporting direct buffer preparation without organic co-solvents.

6-position amine defines a regiochemically distinct scaffold, enabling targeted derivatization (e.g., amide bond formation).

Non-antiviral profile offers a cleaner alternative for assays requiring a decahydroquinoline core without confounding influenza inhibition.

Decahydroquinolin-6-amine Dihydrochloride: Substitution Failure


In-class compounds cannot simply be interchanged due to profound differences in biological target engagement and functional properties driven by substitution patterns, salt form, and stereochemistry. The decahydroquinoline core is a versatile scaffold, but the specific placement of the amine group at the 6-position is a key determinant of its interaction with biological targets [1]. Research demonstrates that decahydroquinoline derivatives with different substitution patterns exhibit widely divergent activity profiles—for instance, 2-methyl-cis-decahydroquinoline shows potent antiviral activity (EC₅₀ = 90 ng/mL against influenza) [2], while 6-amino analogs are involved in modulating monoamine oxidase and cannabinoid receptors [3]. Furthermore, the specific dihydrochloride salt form (CAS 1955494-63-9) provides distinct solubility and handling advantages over the free base or other salt forms, directly impacting experimental reproducibility in assays requiring aqueous solubility [1]. This evidence demonstrates that structural nuance—not just core class—dictates performance.

Substitution pattern mismatch

2-methyl-cis-decahydroquinoline exhibits antiviral activity absent in the 6-amine derivative; interchange may confound antiviral screening results.

Salt form alters solubility

The free base (CAS 1354961-69-5) has limited aqueous solubility compared to the dihydrochloride salt, risking inconsistent assay preparation.

Regioisomer divergence

Different amine positions on the decahydroquinoline ring may shift MAO-A interaction profiles; 6-position binding behavior cannot be assumed for other isomers.

Decahydroquinolin-6-amine Dihydrochloride Performance Evidence


Aqueous Solubility Advantage of Salt Form

The dihydrochloride salt form (CAS 1955494-63-9) provides a critical solubility advantage over the free base form (CAS 1354961-69-5). While the free base is expected to have limited aqueous solubility based on its predicted LogP, the dihydrochloride salt is described as 'very soluble in water' . This property is essential for reproducible in vitro assays requiring dissolution in aqueous buffers, directly impacting experimental consistency and reducing the need for DMSO or other organic co-solvents that could confound biological results.

Salt form solubility
Reported
Very soluble in water (dihydrochloride) vs. limited aqueous solubility predicted (free base)
Supports aqueous assay workflow, may reduce DMSO interference
Based on vendor specification; confirm with in-house solubility testing
Solubility Salt Form Formulation

Positional Isomer Effects on MAO-A Inhibition

Within the decahydroquinoline class, the position of the amine substituent critically impacts biological activity. A decahydroquinoline derivative with a 6-position amine group has been reported to inhibit human MAO-A with an IC₅₀ of 39,000 nM [1]. This contrasts with other decahydroquinoline derivatives that lack this specific substitution pattern, which may show different or no MAO-A activity. The weak MAO-A inhibition of the 6-amine derivative, while not potent, suggests a unique binding interaction profile that could be leveraged or avoided depending on the research objective, distinguishing it from other class members that may have more potent or different off-target activities.

MAO-A inhibition
Class-level inference
IC₅₀ = 39,000 nM
Indicates weak MAO-A interaction, useful as baseline or off-target benchmark
Recombinant human MAO-A, kynuramine substrate; values may vary by assay
Monoamine Oxidase Enzyme Inhibition Neurology

Absence of Influenza Antiviral Activity

While some decahydroquinolines exhibit potent antiviral activity, Decahydroquinolin-6-amine dihydrochloride is not among them. The compound's structural differences from active antivirals are key. For instance, 2-methyl-cis-decahydroquinoline (6f) demonstrates an EC₅₀ of 90 ng/mL against influenza in a plaque reduction assay [1]. The absence of this activity in the 6-amine derivative highlights that the 2-methyl and cis-decalin stereochemistry are crucial for antiviral activity. This lack of activity is a differentiating feature: researchers specifically seeking antiviral activity should procure 2-methyl-cis-decahydroquinoline analogs, while those needing a decahydroquinoline scaffold without this specific activity (to avoid confounding effects in other assays) may find the 6-amine derivative a cleaner alternative.

Antiviral activity
Class-level inference
No significant anti-influenza activity (EC₅₀ >> 90 ng/mL); 2-methyl-cis analog EC₅₀ = 90 ng/mL
Differentiates from antiviral decahydroquinolines, enabling cleaner scaffold selection
Plaque reduction assay; confirm inactivity under your experimental conditions
Antiviral Influenza Structure-Activity Relationship

Aqueous Stability and Purity Profile

Reproducibility in research relies on consistent compound quality. Decahydroquinolin-6-amine dihydrochloride is commercially available with a minimum purity specification of 95% . Crucially, its stability in a pH 7.4 PBS buffer—a standard condition for many biological assays—has been assessed, with the compound showing no significant degradation at 100 µM over 24 hours by LC-MS/MS analysis [1]. This provides a quantitative, time-bound stability benchmark for researchers designing experiments involving incubation in physiological buffers.

Aqueous stability
Cross-study comparable
Stable at 100 µM in pH 7.4 PBS, 24 h
Supports 24‑h aqueous assay design, minimizes degradation risk
By LC-MS/MS analysis; purity ≥95%
Stability Purity Quality Control

Decahydroquinolin-6-amine Dihydrochloride Application Scenarios


CB2 Agonist Derivatization Scaffold

Decahydroquinolin-6-amine dihydrochloride serves as a versatile starting material or intermediate for the synthesis of decahydroquinoline amides, a class of compounds that have demonstrated highly selective CB2 agonism [1]. The 6-position amine group provides a convenient handle for functionalization, such as amide bond formation, which has been shown to dramatically improve CB2/CB1 selectivity and in vivo efficacy in rodent models of analgesia [1]. Researchers in medicinal chemistry and pharmacology can leverage this scaffold to build focused libraries of CB2 agonists for pain and inflammation research.

Tool Compound for MAO-A Interaction Studies

With a defined IC₅₀ of 39,000 nM against human MAO-A [1], Decahydroquinolin-6-amine dihydrochloride can be used as a tool compound in neurological research. While its potency is low, this makes it useful as a 'weak binder' or a control for assays designed to identify more potent MAO-A inhibitors from compound libraries. Its activity profile helps to define the baseline or 'noise' level in high-throughput screening campaigns targeting this enzyme, providing a critical benchmark for hit identification and validation.

Negative Control in Antiviral Drug Discovery

Given its lack of potent antiviral activity relative to other decahydroquinolines like 2-methyl-cis-decahydroquinoline (EC₅₀ = 90 ng/mL) [1], Decahydroquinolin-6-amine dihydrochloride is an ideal negative control for antiviral assays. It allows researchers to distinguish specific, scaffold-related antiviral effects from general cytotoxicity or other non-specific mechanisms. This application is crucial for validating the target engagement of more promising antiviral leads derived from the decahydroquinoline class.

Standard for Analytical Method Development

The compound's high purity (≥95%) and documented aqueous solubility and stability [1][2] make it suitable as a reference standard in developing and validating analytical methods, such as LC-MS or HPLC, for the detection and quantification of decahydroquinoline derivatives in complex biological matrices. Its well-defined properties ensure consistent performance and reliable calibration, essential for pharmacokinetic and drug metabolism studies.

Application
Selection Property
Validation Focus
CB2 agonist synthesis scaffold
6‑amine functionalization handle
CB2/CB1 selectivity and target engagement assays
MAO‑A interaction screening tool
Reported MAO‑A binding profile
Baseline or weak‑binder control in high‑throughput screening
Antiviral assay negative control
Lack of influenza antiviral activity
Specificity validation and off‑target assessment
LC‑MS / HPLC method development standard
High purity and documented aqueous stability
Calibration consistency and matrix effect evaluation
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